molecular formula C11H14 B13969405 2-Methyltetralin CAS No. 3877-19-8

2-Methyltetralin

Cat. No.: B13969405
CAS No.: 3877-19-8
M. Wt: 146.23 g/mol
InChI Key: WJRGJANWBCPTLH-UHFFFAOYSA-N
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Description

2-Methyltetralin, also known as 2-methyl-1,2,3,4-tetrahydronaphthalene, is an organic compound with the chemical formula C11H16. It is a colorless liquid with a distinctive aroma. This compound is notable for its solubility in organic solvents such as ether and benzene, while being insoluble in water .

Preparation Methods

2-Methyltetralin can be synthesized through various methods. The most common synthetic route involves the selective hydrogenation of styrene using reducing agents such as lithium aluminum hydride or sodium hydride . This method is favored due to its efficiency and the high yield of the desired product. Industrial production methods typically follow similar protocols, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

2-Methyltetralin undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions often involve hydrogenation, where the compound is further reduced to more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur, especially in the presence of halogens or nitrating agents, leading to the formation of halogenated or nitrated derivatives.

Common reagents used in these reactions include lithium aluminum hydride, sodium hydride, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyltetralin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyltetralin exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

2-Methyltetralin can be compared with other similar compounds such as:

    Tetralin (1,2,3,4-tetrahydronaphthalene): Unlike this compound, Tetralin lacks the methyl group, which can influence its reactivity and applications.

    1-Methylnaphthalene: This compound has a similar structure but differs in the position of the methyl group, affecting its chemical properties and uses.

The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it valuable in various applications.

Properties

IUPAC Name

2-methyl-1,2,3,4-tetrahydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRGJANWBCPTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871044
Record name 2-Methyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3877-19-8
Record name Naphthalene, 1,2,3,4-tetrahydro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003877198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyltetraline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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